molecular formula C7H5Cl2NO2 B1589087 Methyl 2,6-dichloronicotinate CAS No. 65515-28-8

Methyl 2,6-dichloronicotinate

Cat. No. B1589087
M. Wt: 206.02 g/mol
InChI Key: IFVVGOJYWCHRCT-UHFFFAOYSA-N
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Patent
US08273885B2

Procedure details

To the mixture of 2,6-dichloro-nicotinic acid (4.7 g, 22 mmol) and acetone (22 ml), potassium carbonate (4.6 g, 33 mmol) and dimethylsulfate (2.4 ml, 24 mmol) were sequentially added at room temperature, and the obtained reaction mixture was stirred at room temperature for 16 hours. Impurities were removed by filtration, and the solvents were evaporated under reduced pressure from the filtrate. Dichloromethane was added to the obtained residue, followed by washing with a saturated sodium bicarbonate aqueous solution. The obtained organic layer was dried using anhydrous sodium sulfate, and the solvents were evaporated under reduced pressure. The obtained residue was purified with silica gel column chromatography (heptane:ethyl acetate=10:1 to 1:1), thereby obtaining the entitled compound (4.0 g, 87%).
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Yield
87%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:10]=[C:9]([Cl:11])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[C:12](=O)([O-])[O-].[K+].[K+].COS(OC)(=O)=O>CC(C)=O>[CH3:12][O:5][C:4](=[O:6])[C:3]1[CH:7]=[CH:8][C:9]([Cl:11])=[N:10][C:2]=1[Cl:1] |f:1.2.3|

Inputs

Step One
Name
Quantity
4.7 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC(=N1)Cl
Name
Quantity
4.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
2.4 mL
Type
reactant
Smiles
COS(=O)(=O)OC
Name
Quantity
22 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were sequentially added at room temperature
CUSTOM
Type
CUSTOM
Details
the obtained reaction mixture
CUSTOM
Type
CUSTOM
Details
Impurities were removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvents were evaporated under reduced pressure from the filtrate
ADDITION
Type
ADDITION
Details
Dichloromethane was added to the obtained residue
WASH
Type
WASH
Details
by washing with a saturated sodium bicarbonate aqueous solution
CUSTOM
Type
CUSTOM
Details
The obtained organic layer was dried
CUSTOM
Type
CUSTOM
Details
the solvents were evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified with silica gel column chromatography (heptane:ethyl acetate=10:1 to 1:1)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC(C1=C(N=C(C=C1)Cl)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 88.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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